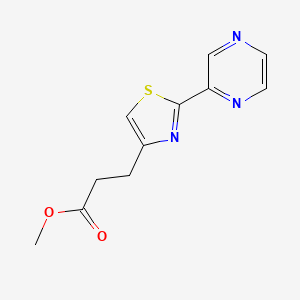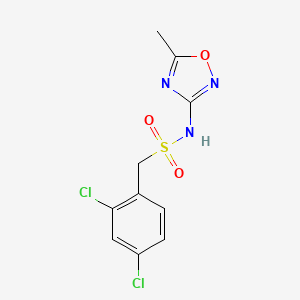
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. The compound was first identified in 2003 as a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, which are involved in the regulation of fluid secretion in various tissues, including the lungs and pancreas. CFTRinh-172 has since been found to have a range of other effects on cellular physiology, making it a valuable tool for scientific research.
作用機序
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide works by binding to a specific site on the CFTR channel, blocking the flow of chloride ions through the channel. This results in a decrease in fluid secretion in tissues that rely on CFTR channels for regulation, such as the lungs and pancreas. The compound also has other effects on cellular physiology, including the inhibition of calcium-activated chloride channels and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of CFTR chloride channels, the modulation of calcium-activated chloride channels, and the inhibition of intracellular signaling pathways. The compound has been shown to decrease fluid secretion in the lungs and pancreas, which is beneficial in the treatment of cystic fibrosis. It has also been found to inhibit the growth and migration of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One advantage of N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide is its potency and specificity for CFTR channels, making it a valuable tool for studying the function of these channels in various tissues. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential off-target effects on other chloride channels and intracellular signaling pathways. Careful controls and experimental design are necessary to ensure that any observed effects are due to CFTR inhibition and not other factors.
将来の方向性
There are many potential future directions for research involving N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide. One area of interest is the development of new therapies for cystic fibrosis based on the compound's ability to inhibit CFTR channels. Another area of interest is the use of this compound as an anti-cancer agent, either alone or in combination with other drugs. The compound's effects on neuronal excitability and synaptic transmission also make it a potential tool for studying the role of chloride channels in the nervous system. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成法
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with ethyl 4-hydroxy-2-pyrazolinecarboxylate, followed by conversion to the corresponding amide using acetic anhydride. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the same compound.
科学的研究の応用
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide has been extensively studied in a variety of scientific fields, including cystic fibrosis research, cancer biology, and neuroscience. In cystic fibrosis research, the compound has been used to study the function of CFTR channels and to test potential therapies for the disease. In cancer biology, this compound has been found to inhibit the growth and migration of cancer cells, making it a potential anti-cancer agent. In neuroscience, the compound has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(1-ethylpyrazol-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-2-18-7-10(6-16-18)20-8-13(19)17-12-4-3-9(15)5-11(12)14/h3-7H,2,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGAWQDAYNNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)
![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)

![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
![2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
